molecular formula C12H10BrNO4 B13679157 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13679157
M. Wt: 312.12 g/mol
InChI Key: WRAWYDBYDMGDKG-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to an isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Isoxazole Formation: The formation of the isoxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and methoxylation reactions, followed by cyclization and carboxylation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)propionic acid
  • 3-(5-Bromo-2-methoxyphenyl)acetic acid
  • 3-(5-Bromo-2-methoxyphenyl)benzoic acid

Uniqueness

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and the isoxazole ring structure

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16)

InChI Key

WRAWYDBYDMGDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)OC)C(=O)O

Origin of Product

United States

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